1-Acetylimidazol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-acetylimidazole derivatives involves a range of chemical reactions tailored to introduce specific functional groups or structural features. For instance, the synthesis of 2-acetylimidazo[4,5-b]pyridine and its reactions with aromatic amines, sulfur, and carboxylic acid hydrazides lead to the formation of new imidazo[4,5-b]pyridine derivatives with diverse substituents (Bukowski et al., 1999). Another example includes the use of 1-acetylimidazole combined with Er(OTf)3 as a Lewis acid catalyst for the efficient and selective acetylation of primary hydroxyl groups and amino groups, showcasing its versatility in selective functional group transformations (Nardi et al., 2017).

Molecular Structure Analysis

The molecular structure of N-acetylimidazole and its derivatives is crucial for understanding its reactivity and interaction with various substrates. For example, the acid-catalyzed formation of tricyclic N,S-acetals in the imidazolinone series, based on the use of N-acyliminium ion cascade reactions, showcases the complex structural transformations possible with N-acetylimidazole derivatives (Pesquet et al., 2005).

Chemical Reactions and Properties

N-acetylimidazole participates in various chemical reactions, altering the structure and properties of biomolecules. For example, its reaction with pepsin and pepsinogen leads to changes in proteolytic activity, highlighting its potential for modifying enzyme activities (Perlmann, 1966). Furthermore, its role in the acetylation of polysaccharides by ionic liquids underlines its impact on the processing of biomaterials (Zweckmair et al., 2015).

Wissenschaftliche Forschungsanwendungen

Chemische Biologie

N-Acylimidazole, einschließlich 1-Acetylimidazol, sind einzigartige Elektrophile, die eine moderate Reaktivität, eine relativ lange Halbwertszeit und eine hohe Löslichkeit in Wasser aufweisen . Sie wurden in einer Reihe von chemisch-biologischen Forschungen eingesetzt .

Synthese von Peptiden/Proteinen

This compound wurde bei der chemischen Synthese von Peptiden und Proteinen verwendet . Dies ist auf seine einstellbare Reaktivität und chemische Selektivität zurückzuführen .

Chemische Markierung von Proteinen

This compound wurde zur chemischen Markierung von nativen Proteinen von Interesse verwendet . Dies ist besonders nützlich für die Untersuchung der Proteinfunktion und -struktur .

Strukturanalyse und funktionelle Manipulation von RNAs

This compound wurde für die Strukturanalyse und funktionelle Manipulation von RNAs verwendet . Dies hat neue Möglichkeiten für grundlegende wissenschaftliche Studien, Biotechnologie und Medikamentenentwicklung eröffnet .

Synthese von ionischen Flüssigkeiten

This compound wurde bei der Synthese von 1-Acetyl-3-Alkylimidazoliumiodiden, einer Art von funktionalisierten ionischen Flüssigkeiten, verwendet . Diese ionischen Flüssigkeiten haben potenzielle Anwendungen in verschiedenen Bereichen, darunter organische Chemie, Materialwissenschaften, chemische Verfahrenstechnik, physikalische Chemie, analytische Chemie und Biotechnologie .

Acetylierungsreagenz

This compound wurde als Acetylierungsreagenz für Aminogruppen verwendet . Es wurde auch für die Acetylierung von Histonen verwendet , was für die Genregulation entscheidend ist.

Synthese von bioaktiven Verbindungen

This compound wurde in Kombination mit Er(OTf)3 als Lewis-Säure-Katalysator für die selektive Synthese von acetylierten bioaktiven Verbindungen in Wasser verwendet . Dieses Verfahren ergibt eine hohe Regioselektivität und gute Ausbeuten für die Acetylierung von primären Hydroxylgruppen sowie Aminogruppen .

Aktivierung von Proteinen und Enzymen

This compound spielt eine entscheidende Rolle bei der Aktivierung einiger Proteine und Enzyme . So wird beispielsweise angenommen, dass das Histidin an Position 1106 ein internes Thioester angreift, um ein Acylimidazol-Zwischenprodukt für die Aktivierung des humanen Komplement-Komponenten C4B zu bilden .

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-imidazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHYIVKEECZGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

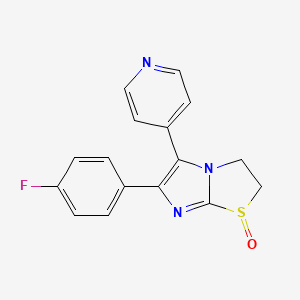

Canonical SMILES |

CC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062440 | |

| Record name | 1H-Imidazole, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2466-76-4 | |

| Record name | 1-(1H-Imidazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2466-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002466764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(1H-imidazol-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 1-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMP8X1Y11G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of N-acetylimidazole in proteins?

A1: N-acetylimidazole primarily targets tyrosine residues in proteins, leading to O-acetylation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Can N-acetylimidazole modify other amino acid residues besides tyrosine?

A2: Yes, although tyrosine is the primary target, N-acetylimidazole can also react with lysine residues, especially at higher concentrations or under denaturing conditions like in the presence of urea. [, , , , , , ]

Q3: Is the modification of tyrosine residues by N-acetylimidazole reversible?

A3: Yes, the O-acetylation of tyrosine residues by N-acetylimidazole is reversible. Treatment with hydroxylamine can remove the acetyl group, restoring the original tyrosine residue. [, , , , , , , , , , , ]

Q4: How does the modification of tyrosine residues by N-acetylimidazole affect protein function?

A4: The effect of tyrosine modification on protein function depends on the specific protein and the role of the modified tyrosine residues. It can lead to:

- Loss of enzymatic activity: Observed in enzymes like prostaglandin H synthase, the human placental H+ pump, the serotonin transporter, and others. This is often due to the modification of tyrosine residues directly involved in catalysis or substrate binding. [, , , , , , , , , , , , , , , , , , , , , ]

- Altered binding affinity: Observed in proteins like human growth hormone, ricin D, and the bovine prolactin receptor, resulting in decreased binding to their respective receptors or ligands. [, , , ]

- Conformational changes: Can occur, leading to altered protein stability, aggregation, or changes in protein-protein interactions, as seen in alpha-crystallin and manganese stabilizing protein. [, , , ]

Q5: How does the presence of substrates or ligands affect N-acetylimidazole’s action on proteins?

A5: The presence of substrates or ligands during N-acetylimidazole treatment can protect specific tyrosine residues involved in substrate/ligand binding from being modified. This protection can help identify functionally important tyrosine residues in the protein. [, , , , , , , ]

Q6: Can N-acetylimidazole distinguish between exposed and buried tyrosine residues in a protein?

A6: Yes, the accessibility of tyrosine residues to N-acetylimidazole depends on their location within the protein structure. Exposed tyrosine residues are modified more readily, while buried residues may require higher reagent concentrations or denaturing conditions for modification. [, , , ]

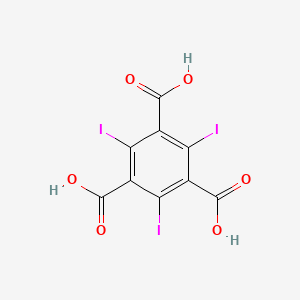

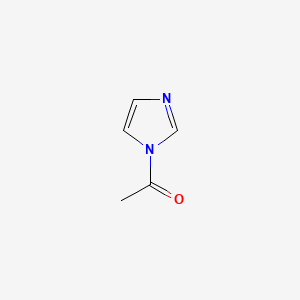

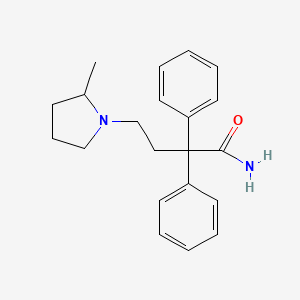

Q7: What is the molecular formula and weight of N-acetylimidazole?

A7: The molecular formula of N-acetylimidazole is C5H6N2O, and its molecular weight is 110.11 g/mol.

Q8: What are some spectroscopic techniques used to characterize N-acetylimidazole and its reaction with proteins?

A8: Several spectroscopic techniques are employed:

- UV-Vis Spectroscopy: Used to monitor the acetylation reaction, as N-acetylimidazole and acetylated tyrosine residues have characteristic absorbance changes in the UV region. [, , , , , , ]

- Fluorescence Spectroscopy: Used to study conformational changes in proteins upon modification, as tyrosine and tryptophan fluorescence can be sensitive to their environment. [, , , ]

- EPR Spectroscopy: Used to investigate the effect of N-acetylimidazole on metalloproteins, as modification can alter the metal binding site and its spectroscopic properties. []

- NMR Spectroscopy: Can be used to confirm the structure of N-acetylimidazole, monitor the reaction progress, and potentially identify the modified residues in proteins. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,8-dimethyl-3-pyrazolo[3,4-b]quinolinyl)propanamide](/img/structure/B1218097.png)

![4-[[[4-(2-Furanylmethyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1218098.png)

![2-[3-(2,4-Dinitroanilino)propanimidoyloxy]ethanesulfonic acid](/img/structure/B1218117.png)